molecular formula C8H17NO B3289421 2,2,5,5-Tetramethyloxolan-3-amine CAS No. 857821-82-0

2,2,5,5-Tetramethyloxolan-3-amine

Cat. No. B3289421
CAS RN: 857821-82-0
M. Wt: 143.23
InChI Key: DZFSGYLVKWWWMW-UHFFFAOYSA-N
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Description

“2,2,5,5-Tetramethyloxolan-3-amine” is a chemical compound with the molecular formula C8H17NO . It is also known as N-benzyl-2,2,5,5-tetramethyloxolan-3-amine with the molecular formula C15H23NO .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.23 . It is a liquid at room temperature . The predicted boiling point is 311.4±35.0 °C, and the predicted density is 0.99±0.1 g/cm3 .

Advantages and Limitations for Lab Experiments

2,2,5,5-Tetramethyloxolan-3-amine has several advantages as a research tool, including its easy synthesis, stability, and versatility. This compound can be easily synthesized in large quantities and purified through various techniques, making it a cost-effective and reliable reagent. This compound can also be modified to incorporate various functional groups, making it a versatile tool for various research applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take appropriate safety measures when handling this compound and consider alternative solvents or delivery methods when working with aqueous systems.

Future Directions

There are several future directions for further research on 2,2,5,5-Tetramethyloxolan-3-amine, including its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective and anti-cancer effects in various in vitro and in vivo models, but further studies are needed to determine its efficacy and safety in humans. This compound can also be modified to incorporate various functional groups, making it a potential scaffold for drug discovery and development. Further studies are needed to explore the structure-activity relationship of this compound and its derivatives and to identify novel compounds with improved potency and selectivity.

Scientific Research Applications

2,2,5,5-Tetramethyloxolan-3-amine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a probe in biochemistry and pharmacology. In organic synthesis, this compound has been used as a catalyst for various reactions such as Michael addition, aldol condensation, and Diels-Alder reaction. In coordination chemistry, this compound has been used as a chelating agent for various metal ions such as copper, nickel, and zinc. In biochemistry and pharmacology, this compound has been used as a probe to study the mechanism of action and physiological effects of various compounds such as neurotransmitters, ion channels, and enzymes.

Safety and Hazards

The safety information for “2,2,5,5-Tetramethyloxolan-3-amine” includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFSGYLVKWWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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